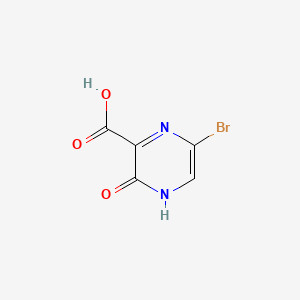
2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate: is a chemical compound with the molecular formula C25H30N2O7 and a molecular weight of 470.52 g/mol . This compound is known for its complex structure, which includes a piperazine ring substituted with a diphenylmethyl group and an acetoacetate ester moiety. It is often used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzhydryl chloride to form 4-Diphenylmethyl-1-piperazine.
Esterification: The 4-Diphenylmethyl-1-piperazine is then reacted with ethyl acetoacetate under basic conditions to form 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate.
Oxalate Formation: Finally, the ester is treated with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoacetate moiety, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the acetoacetate ester, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry:
2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds .
Biology:
In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine:
Its piperazine core is a common motif in many pharmaceuticals, and modifications of this structure can lead to the discovery of new therapeutic agents .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the synthesis of high-performance materials .
Mécanisme D'action
The mechanism of action of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate involves its interaction with various molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The diphenylmethyl group can enhance the compound’s binding affinity and specificity for certain targets .
Molecular Targets and Pathways:
Receptors: The compound can bind to neurotransmitter receptors, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
2-(4-Benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate: Similar structure but lacks the oxalate moiety.
4-Diphenylmethyl-1-piperazine: Contains the piperazine core but without the acetoacetate ester.
Ethyl Acetoacetate: Contains the acetoacetate moiety but lacks the piperazine ring.
Uniqueness:
2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate is unique due to its combination of a piperazine ring, diphenylmethyl group, and acetoacetate ester. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3.C2H2O4/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-11,23H,12-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYLHXBAEHXIPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)

![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)

![tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572299.png)


![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)
![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)
![(2R,4R,Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxazolidine-4-carboxylic acid](/img/structure/B572307.png)
